4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid
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Overview
Description
4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.203 g/mol . This compound is known for its unique structure, which includes an ethoxycarbonyl group, an amino group, and a hydroxybenzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-[(Ethoxycarbonyl)amino]-2-oxo-benzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity. The ethoxycarbonyl group can also participate in esterification reactions, modifying the properties of the compound .
Comparison with Similar Compounds
4-Amino-2-hydroxybenzoic acid: Lacks the ethoxycarbonyl group, resulting in different chemical properties.
4-[(Methoxycarbonyl)amino]-2-hydroxybenzoic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to variations in reactivity and applications.
Uniqueness: 4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
63931-07-7 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
4-(ethoxycarbonylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(15)11-6-3-4-7(9(13)14)8(12)5-6/h3-5,12H,2H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
RKIVZBJACRLMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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